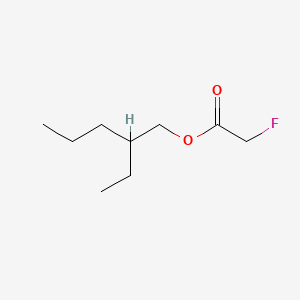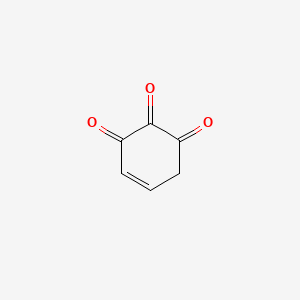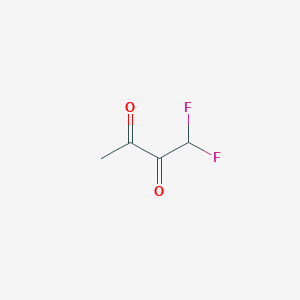
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- is a specialized chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a urea group, an ethylcyclohexyl group, a fluoroethyl group, and a nitroso group, making it a complex molecule with diverse reactivity.
準備方法
The synthesis of urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the ethylcyclohexyl and fluoroethyl intermediates, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. detailed synthetic routes and reaction conditions are proprietary and may vary between manufacturers .
化学反応の分析
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
科学的研究の応用
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The ethylcyclohexyl group provides structural stability and influences the compound’s overall reactivity .
類似化合物との比較
Similar compounds to urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- include other nitrosoureas and fluoroethyl derivatives. These compounds share some structural features but differ in their specific functional groups and reactivity. For example:
N’-(4-Ethylcyclohexyl)-N-(2-fluoroethyl)-N-nitrosourea: Similar in structure but may have different reactivity and applications.
特性
CAS番号 |
33024-37-2 |
|---|---|
分子式 |
C11H20FN3O2 |
分子量 |
245.29 g/mol |
IUPAC名 |
3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20FN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16) |
InChIキー |
GNUJKJSZLXIUOB-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)NC(=O)N(CCF)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)











![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)

